1-(But-3-en-1-yloxy)-4-iodobenzene 1-(But-3-en-1-yloxy)-4-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433249
InChI: InChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2
SMILES: C=CCCOC1=CC=C(C=C1)I
Molecular Formula: C10H11IO
Molecular Weight: 274.10 g/mol

1-(But-3-en-1-yloxy)-4-iodobenzene

CAS No.:

Cat. No.: VC13433249

Molecular Formula: C10H11IO

Molecular Weight: 274.10 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-en-1-yloxy)-4-iodobenzene -

Specification

Molecular Formula C10H11IO
Molecular Weight 274.10 g/mol
IUPAC Name 1-but-3-enoxy-4-iodobenzene
Standard InChI InChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2
Standard InChI Key ZXEHMHQBGOPPNX-UHFFFAOYSA-N
SMILES C=CCCOC1=CC=C(C=C1)I
Canonical SMILES C=CCCOC1=CC=C(C=C1)I

Introduction

Structural Identification and Nomenclature

The systematic name 1-(but-3-en-1-yloxy)-4-iodobenzene denotes a benzene ring substituted at the 1- and 4-positions with an iodine atom and a but-3-en-1-yloxy group, respectively (Fig. 1). The but-3-en-1-yloxy moiety consists of a four-carbon chain with a terminal double bond between C3 and C4, connected via an ether oxygen to the aromatic ring. The iodine atom at the para position enhances electrophilicity, facilitating participation in metal-catalyzed coupling reactions .

Molecular Formula: C10H11IO\text{C}_{10}\text{H}_{11}\text{IO}
Molecular Weight: 262.10 g/mol
Exact Mass: 261.981 Da
IUPAC Name: 1-iodo-4-(but-3-en-1-yloxy)benzene

Synthesis and Optimization

General Synthetic Route

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. A robust method adapted from analogous iodophenol etherifications involves reacting 4-iodophenol with 3-bromobut-1-ene under basic conditions (Table 1) .

Procedure:

  • Reagents: 4-Iodophenol (1.0 equiv), 3-bromobut-1-ene (1.1 equiv), potassium carbonate (4.0 equiv), dry DMF.

  • Conditions: Stir at 80°C under nitrogen for 4–6 hours.

  • Workup: Dilute with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (petroleum ether/ethyl acetate = 20:1).

  • Yield: 72–87% (optimized) .

Table 1. Optimization of Synthesis Conditions

ParameterOptimal ValueEffect on Yield
BaseK2CO387%
SolventDMF85%
Temperature80°C82%
Reaction Time6 h87%

The use of DMF as a polar aprotic solvent enhances nucleophilicity, while excess K2CO3 ensures deprotonation of 4-iodophenol. The absence of competing side reactions (e.g., elimination) is attributed to the mild conditions .

Alternative Methods

Pd-catalyzed couplings, such as the Migita-Kondo-Stille reaction, offer complementary routes but are less efficient due to the instability of organostannane precursors .

Physicochemical Properties

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, CH2=CH), 5.05 (m, 2H, CH2=CH), 4.10 (t, J = 6.4 Hz, 2H, OCH2), 2.55 (q, J = 6.4 Hz, 2H, CH2).

  • 13C NMR (100 MHz, CDCl3): δ 158.4 (C-O), 134.2 (CH2=CH), 118.9 (CH2=CH), 116.7 (Ar-C), 94.3 (C-I), 69.8 (OCH2), 33.1 (CH2).

  • IR (cm⁻¹): 2960 (C-H), 1605 (C=C), 1240 (C-O), 1060 (C-I).

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The para-iodine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under Pd or Cu catalysis. For example, Ullmann-type coupling with benzylamine yields 4-(but-3-en-1-yloxy)-N-benzylaniline .

Cross-Coupling Reactions

The iodine site participates in Suzuki-Miyaura couplings with arylboronic acids, enabling biaryl synthesis (Table 2) .

Table 2. Example Suzuki Coupling

ConditionsProductYield
Pd(PPh3)4, K2CO34-(But-3-en-1-yloxy)biphenyl78%

Cyclization Reactions

The butenyloxy side chain undergoes intramolecular Heck reactions to form benzofuran derivatives, a process catalyzed by Pd(dba)2/PCy3 (110°C, DMF) .

Future Directions

  • Asymmetric Catalysis: Chiral iodoarene derivatives could enable enantioselective cyclizations .

  • Polymer Chemistry: Incorporation into conductive polymers via Sonogashira coupling.

  • Pharmaceutical Intermediates: Serve as a precursor to kinase inhibitors or antiviral agents.

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